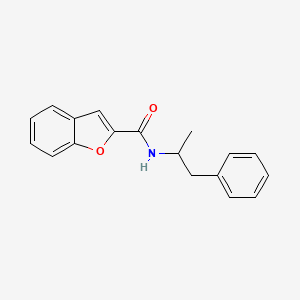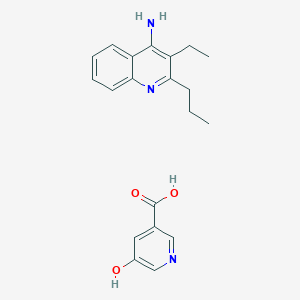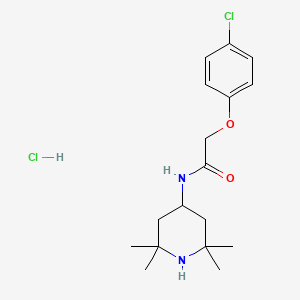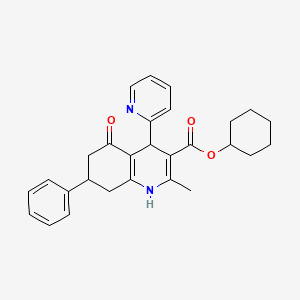![molecular formula C11H14BrNO2S B4972597 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4972597.png)
4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Furthermore, it has also demonstrated potential as an anti-inflammatory agent, with studies reporting its ability to inhibit the production of pro-inflammatory cytokines.
In materials science, 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine has been studied for its potential use in the synthesis of organic semiconductors. It has been reported to exhibit good electron mobility and high stability, making it a promising candidate for use in electronic devices such as solar cells and transistors.
Mecanismo De Acción
The mechanism of action of 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. Furthermore, it has been reported to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects
Studies have reported that 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine exhibits cytotoxic effects on cancer cells, with IC50 values ranging from 0.3 to 10 μM depending on the type of cancer cell line. Furthermore, it has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine in lab experiments is its relatively simple synthesis method. Furthermore, it has been reported to exhibit good stability and solubility in various solvents, making it easy to work with in the lab. However, one of the limitations of using this compound is its relatively low yield, which can make it expensive to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Furthermore, there is a need for further studies to elucidate the mechanism of action of this compound, particularly in its anticancer and anti-inflammatory effects. Finally, there is potential for the use of this compound in the development of new electronic devices, and further studies in this area could lead to new breakthroughs in materials science.
Métodos De Síntesis
The synthesis of 4-[(5-bromo-2-thienyl)carbonyl]-2,6-dimethylmorpholine involves the reaction of 5-bromo-2-thiophenecarbonyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified through various methods such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
(5-bromothiophen-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-7-5-13(6-8(2)15-7)11(14)9-3-4-10(12)16-9/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWYFNMJEUZRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromothiophen-2-yl)(2,6-dimethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]leucinamide](/img/structure/B4972521.png)



![ethyl [5-(5-bromo-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4972552.png)
![2-(4-chlorophenyl)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B4972557.png)
![2-[5-(5-chloro-2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4972568.png)
![3-acetyl-1'-ethylspiro[11-oxa-3-azatricyclo[6.2.1.0~1,6~]undec-9-ene-4,4'-piperidine]](/img/structure/B4972576.png)
![6-bromo-4-[4-(methylthio)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4972586.png)
![ethyl 2-amino-3-{[(2-ethoxyphenyl)amino]carbonyl}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B4972591.png)
![1,3-dimethoxy-2-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4972602.png)
![6-(4-isopropylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4972608.png)
![N-ethyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4972620.png)
